N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide is a chemical compound with a complex structure that includes a fluoroaniline group, a sulfanylidenemethyl group, and a methoxyphenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluoroaniline with a suitable sulfanylidenemethylating agent under controlled conditions to form the intermediate. This intermediate is then reacted with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide
- N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15FN2O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H15FN2O3S/c1-21-11-6-8-12(9-7-11)22-10-15(20)19-16(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,20,23) |
InChI Key |
LNZCJNUEANFGNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2F |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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